4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
4-amino-N-[3-(diethylamino)propyl]-2-(2,2-difluoroethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23F2N5O/c1-3-19(4-2)7-5-6-17-13(21)12-10(16)8-18-20(12)9-11(14)15/h8,11H,3-7,9,16H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQHAURDKWLKJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=C(C=NN1CC(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide, with the CAS number 2101199-50-0, is a synthetic compound belonging to the pyrazole family. Its molecular formula is , and it has a molar mass of 303.35 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the context of pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and receptors involved in signaling pathways. Notably, it has been shown to inhibit specific phosphoinositide 3-kinase (PI3K) isoforms, which are crucial in cell growth and survival pathways. For instance, research indicates that similar pyrazole derivatives exhibit selective inhibition of PI3Kδ, demonstrating a high selectivity ratio against other class I PI3Ks .
Anticancer Properties
Compounds within the pyrazole class have been extensively studied for their anticancer properties. In particular, derivatives like this compound have shown promise in inhibiting the growth of various cancer cell lines. Studies have indicated that certain pyrazoles can induce apoptosis in cancer cells while sparing normal cells, a desirable trait for anticancer therapies .
Other Biological Activities
Beyond anticancer effects, this compound may possess additional pharmacological properties:
- Anti-inflammatory : Pyrazole derivatives have been reported to inhibit p38 MAP kinase, a key player in inflammatory responses .
- Antimicrobial : Some studies suggest antimicrobial activity against specific pathogens .
- Antiviral : Research into related compounds indicates potential antiviral effects against DNA viruses .
Table: Summary of Biological Activities
Case Study: PI3K Inhibition
A significant study investigated the inhibitory effects of similar pyrazole compounds on PI3Kδ. The compound demonstrated an IC50 value of 14 nM, indicating potent inhibition with minimal off-target effects on other kinases . This specificity is crucial for developing targeted therapies with reduced side effects.
Safety and Toxicity
While pyrazoles exhibit promising biological activities, safety profiles must be assessed thoroughly. Some derivatives have shown toxicity at certain dosages, necessitating careful evaluation during preclinical studies. For instance, earlier studies indicated that certain pyrazole compounds were too toxic for human use despite their efficacy against tumors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between the target compound and structurally related analogs:
Functional and Pharmacological Insights
- Fluorination Effects: The target’s 2,2-difluoroethyl group increases metabolic stability compared to ethyl or monofluoroethyl analogs, as fluorine resists oxidative degradation . This aligns with trends observed in kinase inhibitors and antiviral agents.
- Carboxamide Substituents: The diethylamino propyl chain in the target improves solubility in acidic environments (e.g., pH 4–6) due to protonation of the tertiary amine, whereas analogs with aryl groups (e.g., 3-methoxyphenyl in ) exhibit pH-independent solubility but reduced membrane permeability.
- In contrast, nitro-substituted analogs (e.g., ) display electron-withdrawing effects, which may alter reactivity or metabolic pathways.
Q & A
Q. What are the key synthetic pathways for 4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide?
The compound is synthesized via multi-step processes starting from pyrazole precursors. A common approach involves:
- Step 1 : Condensation of a fluorinated aniline derivative (e.g., 4-fluoroaniline) with an isocyanide to form an intermediate carboximidoyl chloride .
- Step 2 : Reaction with sodium azide to generate the pyrazole core, followed by functionalization of the diethylaminopropyl and difluoroethyl side chains via nucleophilic substitution or amide coupling .
- Step 3 : Purification using column chromatography or recrystallization, with yields typically ranging from 40% to 65% depending on reaction optimization .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., diethylamino and difluoroethyl groups) .
- Mass Spectrometry (ESI-MS) : Identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns. Note that unusual losses (e.g., 11 u) may occur due to intramolecular rearrangements .
- Elemental Analysis : Validates purity (>95%) and molecular formula (CHFNO) .
Advanced Research Questions
Q. How can discrepancies in mass spectrometry data for this compound be resolved?
Unusual fragmentation patterns (e.g., loss of 11 u) observed in ESI-MS/MS require:
- Accurate Mass Measurements : High-resolution MS (HRMS) to distinguish between plausible fragment ions (e.g., [M+H–CH] vs. [M+H–HF]) .
- Computational Modeling : Density Functional Theory (DFT) calculations to map energetically favorable fragmentation pathways .
- Isotopic Labeling : Use of deuterated analogs to trace hydrogen migration during fragmentation .
Q. What experimental strategies address contradictory bioactivity results in enzyme inhibition assays?
Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or enzyme isoform specificity. Mitigation strategies include:
- Orthogonal Assays : Cross-validate results using fluorescence polarization (FP) and surface plasmon resonance (SPR) .
- Control for Solubility : Optimize DMSO concentration (<1%) or use co-solvents (e.g., cyclodextrins) to prevent aggregation .
- Enzyme Source Standardization : Use recombinant enzymes from consistent expression systems (e.g., E. coli vs. mammalian cells) .
Q. How can synthetic yields be improved for large-scale production?
Critical parameters include:
- Catalyst Optimization : Use Pd/C or Ni catalysts for hydrogenation steps, reducing side-product formation .
- Temperature Control : Maintain reactions at 60–80°C to prevent thermal decomposition of intermediates .
- Purification Refinement : Employ preparative HPLC with C18 columns for higher resolution .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Validation
| Technique | Parameters | Reference |
|---|---|---|
| H NMR | δ 1.2–1.4 (t, diethylamino CH) | |
| ESI-MS/MS | [M+H] at m/z 333.2; loss of 11 u | |
| Elemental Analysis | C: 50.3%, H: 6.6%, N: 25.1% (theoretical) |
Q. Table 2. Comparison of Bioactivity Assay Conditions
| Assay Type | Enzyme Source | IC (nM) | Reference |
|---|---|---|---|
| Fluorescence | Recombinant (E. coli) | 12.5 ± 1.8 | |
| Radioligand Binding | Human liver microsomes | 28.3 ± 3.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
